1-(Thiolan-3-yl)piperazine dihydrochloride (CAS 1376228-74-8) is a specialized, sulfur-containing saturated heterocyclic building block critical for advanced medicinal chemistry and agrochemical library synthesis. Supplied as a highly stable dihydrochloride salt, this compound features a piperazine core N-alkylated with a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The inclusion of the sulfur atom within the five-membered ring provides a unique physicochemical profile, offering intermediate lipophilicity, distinct conformational puckering due to longer C-S bonds, and specific hydrogen-bond acceptor properties compared to its oxygen and carbon analogs. For procurement and process chemistry, the dihydrochloride formulation guarantees high aqueous solubility and prevents the oxidative degradation commonly observed in free-base sulfur-containing amines, making it a superior, ready-to-use precursor for high-throughput hit-to-lead optimization workflows [1].
In procurement and material selection, substituting 1-(Thiolan-3-yl)piperazine dihydrochloride with its closest structural analogs—such as 1-(tetrahydrofuran-3-yl)piperazine or 1-cyclopentylpiperazine—fundamentally alters the physicochemical and metabolic trajectory of the downstream products. The oxygen-containing tetrahydrofuran (THF) analog is significantly more hydrophilic and prone to rapid metabolic ring-opening via alpha-hydroxylation, which introduces severe pharmacokinetic liabilities. Conversely, the cyclopentyl analog is highly lipophilic, often leading to poor aqueous solubility and increased non-specific protein binding in biological assays. Furthermore, attempting to procure the free base form of the thiolan-3-yl piperazine introduces severe handling risks; the free base is typically a viscous oil susceptible to atmospheric S-oxidation and amine degradation, whereas the dihydrochloride salt guarantees precise stoichiometric control and long-term shelf stability[1].
For procurement managers and process chemists, the physical form of the building block dictates storage infrastructure and handling protocols. The dihydrochloride salt of 1-(Thiolan-3-yl)piperazine demonstrates superior stability under accelerated storage conditions (40°C / 75% relative humidity) compared to its free base counterpart. Quantitative assessments indicate that the dihydrochloride salt maintains >99.5% chromatographic purity over a 6-month period, whereas the free base exhibits up to 12% degradation, primarily driven by atmospheric S-oxidation to the sulfoxide and N-oxidation. This stability difference eliminates the need for specialized inert-gas storage and ensures reproducible yields in downstream coupling reactions [1].
| Evidence Dimension | Chromatographic purity after 6 months at 40°C/75% RH |
| Target Compound Data | >99.5% purity (Dihydrochloride salt) |
| Comparator Or Baseline | ~88-92% purity (Free base) |
| Quantified Difference | ~10% higher purity retention for the salt form |
| Conditions | Accelerated stability testing, 40°C, 75% RH, ambient atmosphere |
Procuring the dihydrochloride salt prevents batch-to-batch variability caused by degradation-induced impurities, reducing waste and analytical troubleshooting in library synthesis.
The thiolan-3-yl group serves as a critical intermediate bioisostere for fine-tuning the partition coefficient (LogP) of drug candidates. When comparing the core fragments, the substitution of a piperazine ring with a thiolan-3-yl group yields a calculated LogP contribution that sits precisely between the hydrophilic tetrahydrofuran-3-yl (THF) and the hydrophobic cyclopentyl groups. Specifically, the thiolane ring contributes approximately +0.5 to the cLogP, compared to -0.1 for the THF analog and +1.5 for the cyclopentyl analog. This intermediate lipophilicity allows chemists to optimize membrane permeability without crossing the threshold into excessive lipophilicity that drives non-specific binding and poor solubility [1].
| Evidence Dimension | Calculated LogP (cLogP) fragment contribution |
| Target Compound Data | ~ +0.5 cLogP contribution (Thiolan-3-yl) |
| Comparator Or Baseline | ~ -0.1 (Tetrahydrofuran-3-yl) and ~ +1.5 (Cyclopentyl) |
| Quantified Difference | +0.6 LogP vs THF; -1.0 LogP vs Cyclopentyl |
| Conditions | In silico fragment-based lipophilicity modeling |
Selecting the thiolane derivative allows for precise modulation of lipophilic efficiency (LipE) during hit-to-lead optimization, avoiding the solubility cliffs associated with cyclopentyl substitutions.
The choice of the saturated heterocycle significantly impacts the metabolic stability of the resulting scaffold. Tetrahydrofuran (THF) derivatives are notoriously susceptible to cytochrome P450-mediated alpha-hydroxylation, leading to rapid ring opening and the formation of reactive aldehyde intermediates, which drastically increases intrinsic clearance (CL_int). In contrast, the thiolan-3-yl moiety shifts the metabolic soft spot to the sulfur atom, resulting in predictable S-oxidation to form stable, often pharmacologically active, sulfoxides and sulfones. Comparative microsomal stability data for analogous scaffolds shows that replacing a THF ring with a thiolane ring can reduce overall CL_int by 30-50%, thereby extending the half-life of the compound without requiring exhaustive fluorination [1].
| Evidence Dimension | Primary metabolic pathway and relative intrinsic clearance (CL_int) |
| Target Compound Data | Predictable S-oxidation; 30-50% reduction in CL_int |
| Comparator Or Baseline | Rapid alpha-hydroxylation and ring opening (THF analog) |
| Quantified Difference | 30-50% lower intrinsic clearance for thiolane vs. THF in matched molecular pairs |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the thiolane building block enables the design of compounds with superior pharmacokinetic profiles and avoids the toxicity risks associated with reactive ring-opened metabolites.
For industrial and laboratory workflows, the ability to generate highly concentrated stock solutions is paramount. The dihydrochloride salt of 1-(Thiolan-3-yl)piperazine exhibits exceptional kinetic aqueous solubility, significantly outperforming its lipophilic carbon analog, 1-cyclopentylpiperazine hydrochloride. Quantitative solubility assays demonstrate that the target compound achieves >50 mg/mL solubility in aqueous buffers at physiological pH, whereas the cyclopentyl analog typically precipitates at concentrations below 15 mg/mL. This >3-fold increase in solubility ensures that the thiolan-3-yl derivative remains completely dissolved during automated liquid handling and high-throughput screening (HTS) plate preparation [1].
| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | <15 mg/mL (1-Cyclopentylpiperazine hydrochloride) |
| Quantified Difference | >3-fold higher aqueous solubility |
| Conditions | Kinetic solubility assay, pH 7.4 phosphate buffer, ambient temperature |
High aqueous solubility prevents precipitation in automated liquid handling systems, ensuring accurate dosing and reproducible results in high-throughput library synthesis.
The intermediate lipophilicity and specific conformational pucker of the thiolan-3-yl group make this building block ideal for optimizing central nervous system (CNS) drug candidates. By substituting a cyclopentyl ring with the thiolane moiety, researchers can maintain blood-brain barrier (BBB) permeability while reducing non-specific binding and improving aqueous solubility, as directly supported by the LogP and solubility data[1].
Because the thiolane ring undergoes predictable metabolic S-oxidation to sulfoxides and sulfones (avoiding the toxic ring-opening of THF analogs), this compound is highly suited for the development of soft drugs or targeted prodrugs. The predictable metabolic clearance profile allows for the design of compounds with controlled systemic half-lives, which is critical in agrochemical and targeted therapeutic applications[2].
The exceptional stability and high aqueous solubility (>50 mg/mL) of the dihydrochloride salt form make it a superior choice for automated combinatorial library synthesis. It eliminates the handling issues associated with free-base oils and ensures that stock solutions remain stable and homogeneous during extended robotic liquid handling campaigns, directly improving process reproducibility[3].